molecular formula C21H22FN5O2 B2677104 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379950-63-5

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2677104
CAS No.: 2379950-63-5
M. Wt: 395.438
InChI Key: ZRGLDMBERBQUQN-UHFFFAOYSA-N
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Description

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to a pyrazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring:

    Synthesis of the Piperidine Moiety: The piperidine ring is often constructed through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling of Pyrazole and Piperidine: The pyrazole and piperidine moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction, typically using a suitable precursor such as a diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the pyrazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine
  • **2-({1-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine
  • **2-({1-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine

Uniqueness

The uniqueness of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)pyrimidine lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-26-19(12-18(25-26)16-5-7-17(22)8-6-16)20(28)27-11-2-4-15(13-27)14-29-21-23-9-3-10-24-21/h3,5-10,12,15H,2,4,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGLDMBERBQUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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